
Fluridone
Overview
Description
Fluridone (C₁₉H₁₄F₃NO; CAS 59756-60-4) is a systemic herbicide and a potent inhibitor of abscisic acid (ABA) biosynthesis . It is widely used to control aquatic weeds such as Hydrilla verticillata in lakes and irrigation systems by disrupting carotenoid synthesis, leading to chlorophyll degradation and plant death . This compound’s efficacy depends on prolonged exposure (8–12 weeks) at low concentrations (10–20 ppb in lakes), making it ideal for large-scale aquatic applications . It also exhibits regulatory roles in plant physiology, such as delaying fruit ripening in apples and reducing cold tolerance in weeds by modulating ABA levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluridone can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with acetophenone in the presence of a base to form 1-(3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one. This intermediate is then cyclized using ammonium acetate to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is available in both liquid formulations and slow-release solid forms .
Chemical Reactions Analysis
Types of Reactions
Fluridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-methyl formamide as a major degradation product.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed under controlled conditions.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-methyl formamide is a significant product of this compound oxidation.
Reduction: Reduced forms of this compound, though less common, can be synthesized.
Substitution: Substituted derivatives of this compound can be obtained depending on the nucleophile used.
Scientific Research Applications
Aquatic Herbicide
Mechanism of Action:
Fluridone inhibits phytoene desaturase, an enzyme critical for carotenoid biosynthesis in plants. This inhibition disrupts photosynthesis, leading to plant death over time. It is effective against species like Eurasian watermilfoil and hydrilla, which are notorious for their invasiveness in freshwater ecosystems.
Case Study: Efficacy in Lakes
A study published in "Aquatic Toxicology" showed that this compound requires multiple applications over extended periods (45 to 90 days) to effectively manage invasive aquatic plants. The research indicated that while this compound did not significantly affect fish survivorship, it posed risks related to prey capture and endocrine disruption in species such as fathead minnows (Pimephales promelas) at certain concentrations .
Table 1: Effects of this compound on Aquatic Species
Species | Concentration (mg/L) | Observed Effects |
---|---|---|
Fathead Minnow | 0.2 - 0.6 | No significant growth impact; endocrine disruption noted |
Channel Catfish | ≤0.5 | No negative effects on growth or survival |
Daphnids | ≤0.2 | No significant mortality observed |
Agricultural Applications
Seed Germination Stimulation:
Research has shown that this compound can serve as a germination stimulant for certain crops by breaking seed dormancy. A study demonstrated that applying this compound to dormant seeds of Lolium rigidum resulted in stimulated germination followed by high seedling mortality, suggesting its potential as a dual-purpose herbicide and germination enhancer .
Table 2: Germination Effects of this compound on Various Seeds
Seed Type | Treatment Conditions | Germination Rate (%) | Seedling Survival (%) |
---|---|---|---|
Lolium rigidum | Low organic matter soil | High | Low |
Wheat | This compound-treated sandy loam | Moderate | Bleached |
Lupins | This compound-treated sandy loam | Normal | Normal |
Environmental Impact Studies
Persistence and Degradation:
this compound’s persistence in aquatic environments has been a subject of extensive research. A study indicated that this compound has a half-life exceeding 150 days in natural lake conditions, highlighting its long-term presence and potential ecological impacts . Laboratory studies showed its susceptibility to photodegradation and microbial degradation, but these processes were less effective than previously assumed in real-world scenarios.
Table 3: Persistence of this compound in Aquatic Environments
Environment | Half-Life (Days) | Dominant Degradation Pathway |
---|---|---|
Laboratory Conditions | 2.3 - 118 | Photodegradation |
Natural Lakes | >150 | Microbial degradation (57 days) |
Regulatory Considerations
The Environmental Protection Agency (EPA) mandates rigorous testing of this compound's effects on non-target species before commercial use. Although initial studies indicate low toxicity at high concentrations, concerns remain regarding the effects at lower concentrations typically found during herbicide application .
Mechanism of Action
Fluridone exerts its herbicidal effects by inhibiting the enzyme phytoene desaturase, which is crucial for carotenoid biosynthesis . This inhibition leads to the degradation of chlorophyll and subsequent bleaching of plant tissues . The compound also prevents the secretion of abscisic acid, further disrupting photosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluridone vs. Glyphosate
Chemical and Functional Differences
Key Findings :
- This compound concentrations in water decreased significantly after successive washes (e.g., 705.59 ppb to 593.35 ppb after three washes at 5,000 ppb initial concentration), whereas Glyphosate remained 93% higher than this compound under similar conditions .
- In sediment leachate, this compound levels were 3–5× higher than Glyphosate, indicating stronger adsorption to organic matter .
- Glyphosate is broadly effective against terrestrial weeds, while this compound is specialized for submerged aquatic plants like Hydrilla .
This compound vs. Flurochloridone
Structural and Application Differences
Key Findings :
- Flurochloridone (CAS 61213-25-0) shares structural similarities with this compound but includes a chlorine atom, altering its environmental persistence and target species .
- Both compounds inhibit carotenoid synthesis but differ in toxicity profiles. This compound exhibits acute toxicity to aquatic invertebrates (LC₅₀ = 4.3 mg/L) and fish (LC₅₀ = 10.4 mg/L) , while Flurochloridone’s terrestrial use suggests lower aquatic bioavailability.
This compound vs. Norflurazon (Inferred from Mode of Action)
Property | This compound | Norflurazon |
---|---|---|
Mode of Action | Disrupts carotenoid synthesis | Similar carotenoid inhibition |
Application | Aquatic systems | Agricultural soils |
Key Difference :
- Norflurazon is primarily soil-applied, whereas this compound’s systemic action and sediment adsorption make it suitable for aquatic environments .
Role in Plant Physiology
- ABA Modulation : this compound suppresses ABA synthesis, delaying apple fruit ripening by inhibiting ethylene production and reducing cold tolerance in weeds by lowering proline and soluble sugar levels .
- Chlorophyll Degradation : At 10–100 μM, this compound reduces maize chlorophyll content by 30–50%, causing leaf whitening and growth inhibition .
Environmental Behavior
- Sediment Interaction : this compound’s adsorption to sediment prolongs its efficacy in aquatic systems but increases risks of bioaccumulation .
- Synergistic Toxicity : Combined with TFM (a lampricide), this compound accelerates fish mortality (TL₅₀ reduced by 20–40% in brown trout) .
Data Tables
Table 1: Environmental Persistence of this compound and Glyphosate
Table 2: Toxicity Profile of this compound
Species | LC₅₀ (mg/L) | Exposure Time | Reference |
---|---|---|---|
S. capricornutum | 4.3 | 96 hours | |
Fish (general) | 10.4 | 96 hours | |
Brown trout (with TFM) | TL₅₀ = 24 hr | 48 hours |
Biological Activity
Fluridone is a synthetic herbicide primarily used for the control of aquatic weeds, particularly Hydrilla verticillata and Eurasian watermilfoil. Its mode of action involves the inhibition of carotenoid synthesis, leading to impaired photosynthesis and eventual plant death. This article explores the biological activity of this compound, detailing its effects on various organisms, its biochemical mechanisms, and relevant case studies.
This compound functions as a phytoene desaturase inhibitor , disrupting the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection in plants. By inhibiting this pathway, this compound causes a reduction in chlorophyll levels and increases susceptibility to photooxidative damage. The specific biochemical pathways affected include:
- Carotenoid Biosynthesis : this compound inhibits the expression of genes involved in carotenoid synthesis, leading to decreased astaxanthin accumulation in Haematococcus pluvialis and other algae .
- Photosynthesis : The reduction in carotenoids negatively impacts the photosynthetic efficiency of treated plants, as evidenced by decreased chlorophyll content .
- Fatty Acid Metabolism : this compound treatment alters fatty acid metabolism, with varying effects depending on the developmental stage of the organism .
1. Impact on Algae
Research has shown that this compound significantly inhibits growth and astaxanthin accumulation in Haematococcus pluvialis. In a study utilizing transcriptome sequencing, it was found that this compound treatment led to downregulation of key genes associated with photosynthesis and carotenoid synthesis while upregulating certain antioxidant genes. This indicates a complex response where algae attempt to mitigate oxidative stress caused by reduced carotenoid levels .
2. Fish Health
This compound has been studied for its effects on fish health. A notable study involving fathead minnows (Pimephales promelas) revealed that while this compound did not significantly affect fish survivorship or growth, it did impact more subtle health indicators such as prey capture ability and endocrine function. Adult males exhibited increased nuptial tubercles, suggesting potential endocrine disruption linked to altered hormone levels due to this compound exposure . Additionally, liver enlargement was observed, which may indicate stress responses or metabolic alterations related to this compound exposure .
Case Study 1: Hydrilla Management
In a management project conducted in Florida, this compound was applied to control Hydrilla verticillata over a large area. The study monitored hydrosoil residues and plant biomass over several months. Results indicated that while this compound effectively reduced hydrilla biomass (up to 90% reduction), it did not adversely affect non-target submerged vegetation during treatment periods . This case highlights this compound's efficacy as an aquatic herbicide while raising considerations for ecosystem balance.
Case Study 2: Resistance Development
A population genetics study identified the emergence of this compound-resistant Hydrilla populations in Florida. Molecular techniques confirmed resistance traits linked to specific genetic mutations. The study suggested that continuous application of this compound could lead to increased resistance over time, necessitating integrated management strategies to mitigate this risk .
Data Tables
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism by which fluridone inhibits plant growth, and how is this applied in experimental settings?
this compound acts as a potent inhibitor of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, which indirectly disrupts abscisic acid (ABA) production by limiting precursor availability . In laboratory settings, researchers often quantify its inhibitory effects using S. capricornutum cell lines to measure chlorophyll degradation or carotenoid depletion under controlled light conditions . Methodologies include spectrophotometric analysis of pigment concentrations and RT-qPCR to assess gene expression changes in ABA-related pathways.
Q. Which experimental models are most suitable for studying this compound’s herbicidal efficacy and non-target organism impacts?
Aquatic plant models (e.g., hydrilla, S. capricornutum) are standard for evaluating this compound’s herbicidal activity due to its widespread use in aquatic systems . For non-target assessments, researchers employ Daphnia magna (water fleas) or zebrafish embryos to study ecotoxicological effects, focusing on LC50 values and teratogenicity endpoints. Experimental designs often follow OECD guidelines for aquatic toxicity testing, with exposure durations ranging from 48 hours to 90 days .
Q. What are the validated analytical methods for quantifying this compound residues in environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) is widely used for this compound quantification in water and soil matrices . Sample preparation involves solid-phase extraction (SPE) for water or Soxhlet extraction for soil, with recovery rates typically >85% at 0.1–10 ppm concentrations. Quality control includes spiked blanks and internal standards (e.g., deuterated this compound) to minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different soil types and aquatic environments?
Discrepancies often arise from organic matter content and pH variations, which influence this compound’s bioavailability. A meta-analysis approach comparing data from loam (pH 6.5–7.2) versus clay soils (pH <6.0) can isolate adsorption coefficients (Koc). For aquatic systems, controlled mesocosm experiments with standardized sediment loads (e.g., 5% organic carbon) help normalize degradation rates (DT50 = 30–90 days) . Advanced statistical tools like mixed-effects models are recommended to account for environmental covariates.
Q. What experimental designs are optimal for assessing this compound’s long-term ecological impacts in integrated weed management systems?
Longitudinal field studies with randomized block designs (e.g., 4 replicates per treatment) are critical. For example, in cotton fields, pre-emergence this compound applications (300–400 g ai/ha) combined with post-emergence glufosinate can be evaluated for weed suppression (>93% Palmer amaranth control) and crop safety over 42-day intervals . Data should include soil microbial diversity assays (16S rRNA sequencing) and residue persistence via LC-MS/MS to assess ecological trade-offs.
Q. How can this compound’s role in ABA-deficient plant models advance understanding of stress response pathways?
Researchers use Arabidopsis ABA-deficient mutants (e.g., aba2-1) treated with this compound (10 µM) to simulate drought or salinity stress. Phenotypic analysis (e.g., stomatal conductance, ROS accumulation) paired with transcriptomics (RNA-Seq) identifies ABA-independent stress pathways. Experimental controls must include wild-type plants and this compound-free conditions to isolate ABA-specific effects .
Q. Methodological Considerations
Q. What strategies minimize cross-contamination in this compound-treated hydroponic systems?
- Use activated carbon filters in recirculating systems to adsorb residual this compound.
- Implement a 7-day system flush with fresh nutrient solution between trials.
- Validate contamination levels via HPLC with a detection limit of 0.01 ppm .
Q. How should researchers address this compound’s photodegradation variability in field studies?
- Conduct light-exposure experiments using solar simulators (300–800 nm) to quantify degradation kinetics.
- Apply UV stabilizers (e.g., TiO2 nanoparticles) in formulations to extend half-life.
- Incorporate light intensity data loggers in field trials to correlate degradation rates with irradiance .
Q. Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Probit analysis for LC50/EC50 calculations (95% confidence intervals).
- Nonlinear regression models (e.g., log-logistic) to fit inhibition curves for carotenoid biosynthesis .
- Bayesian hierarchical models for integrating heterogeneous datasets from multi-site trials.
Q. How can genomic data be leveraged to predict this compound resistance evolution in weeds?
- Genome-wide association studies (GWAS) on resistant Palmer amaranth populations to identify PDS mutations.
- RNAi silencing of candidate genes (e.g., PPO1, ALS) to confirm resistance mechanisms.
- Predictive modeling using population genetics parameters (e.g., migration rate, selection pressure) .
Properties
IUPAC Name |
1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHLJPRPCRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024107 | |
Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Colorless solid; [MSDSonline] | |
Record name | Fluridone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5359 | |
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Solubility |
Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |
Record name | FLURIDONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |
Record name | Fluridone | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLURIDONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
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Color/Form |
White crystalline solid | |
CAS No. |
59756-60-4 | |
Record name | Fluridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluridone [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |
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Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
Source | EPA DSSTox | |
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Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |
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Record name | FLURIDONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-155 °C | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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